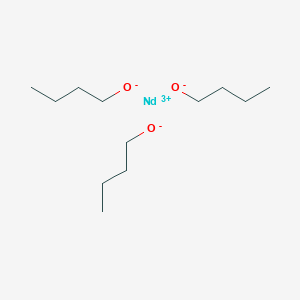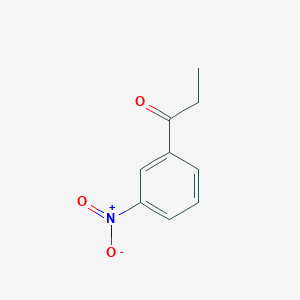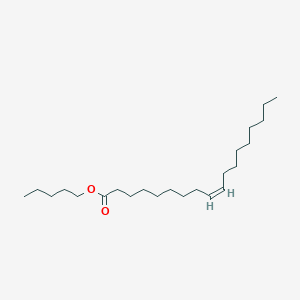
Succinic acid monobenzyl ester
Übersicht
Beschreibung
Succinic acid monobenzyl ester is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their properties. Succinic acid is a dicarboxylic acid that plays a role in various biochemical pathways and has been identified as a potential platform chemical for biobased polymers derived from renewable resources . The enzymatic synthesis of o-succinylbenzoic acid, a related compound, is an intermediate in menaquinone (vitamin K2) biosynthesis, which highlights the biological relevance of succinic acid derivatives .
Synthesis Analysis
The enzymatic synthesis of o-succinylbenzoic acid involves the incorporation of tritium-labeled coenzyme A into the active compound, forming a coenzyme A thio ester . This process is indicative of the potential enzymatic routes that could be used to synthesize succinic acid esters, including the monobenzyl ester. The stability of these compounds under various pH conditions is also of interest, as the coenzyme A ester of o-succinylbenzoic acid is shown to be unstable at alkaline and neutral pH but fairly stable under acidic conditions .
Molecular Structure Analysis
The molecular structure of succinic acid and its monoanion has been studied using ab initio molecular orbital calculations, revealing the optimized structures and relative energies for conformers in the gas phase . The lowest energy conformer for succinic acid has a gauche conformation about the central C2-C3 bond, and the monoanion's lowest energy structure has an internal hydrogen bond . These findings are crucial for understanding the molecular structure of succinic acid derivatives, which would include the monobenzyl ester.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of succinic acid monobenzyl ester, they do provide information on the reactivity of related compounds. For instance, the coenzyme A ester of o-succinylbenzoic acid can be converted to 1,4-dihydroxy-2-naphthoic acid by enzyme preparations from certain bacteria without any cofactor requirement . This suggests that succinic acid esters may undergo similar enzymatic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of succinic acid and its derivatives are influenced by their conformational behavior. The ab initio calculations and Monte Carlo simulations show that both the diacid and monoanion of succinic acid are predominantly gauche in water at 25 °C, which is consistent with NMR data . This conformational preference is important for understanding the solvation and potential reactivity of succinic acid esters in aqueous environments. Additionally, the potential for succinic acid to be a platform chemical for biobased polymers emphasizes its versatility and the importance of its physical and chemical properties in industrial applications .
Wissenschaftliche Forschungsanwendungen
Insulinotropic Action : Succinic acid esters, including the monobenzyl ester, have been studied for their insulinotropic action. These esters have been found effective in stimulating insulin secretion, potentially useful in diabetes treatment (Björkling, Malaisse-Lagae, & Malaisse, 1996).
Industrial Applications : Succinic acid and its esters are important in various industrial applications. They are used in producing food and pharmaceutical products, detergents, biodegradable plastics, and ingredients for animal and plant growth stimulation. It serves as a precursor for several industrial chemicals such as 1,4-butanediol, tetrahydrofuran, and γ-butyrolactone (Zeikus, Jain, & Elankovan, 1999).
Erythrocyte Membrane and Antioxidant Status : Studies on the monoethyl ester of succinic acid, a related compound, showed significant effects on erythrocyte membrane-bound enzymes and antioxidant status in diabetic models. This suggests potential therapeutic applications in managing oxidative stress related to diabetes (Pari & Saravanan, 2007).
Metabolic Engineering for Production : Research into metabolic engineering of microorganisms for succinic acid production, including its esters, shows promise for bio-based production. This approach can be more sustainable and cost-effective than traditional methods (Ahn, Jang, & Lee, 2016).
Improved Viability and Metabolic Behavior of Hepatocytes : The presence of a succinic acid ester, specifically glycerol-1,2,3-trimethylsuccinate, was shown to improve the viability and metabolic behavior of hepatocytes in liver storage, suggesting potential applications in liver transplantation procedures (Ladrière, Mercan, Björkling, & Malaisse, 1998).
Safety And Hazards
When handling Succinic acid monobenzyl ester, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBQKZSNQWWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145609 | |
| Record name | Benzylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid monobenzyl ester | |
CAS RN |
103-40-2 | |
| Record name | 1-(Phenylmethyl) butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylsuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOBENZYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1X1431M4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
